1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose
Description
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose (CAS: 31077-89-1) is a fluorinated carbohydrate derivative critical in synthesizing nucleoside analogs with chemotherapeutic and diagnostic applications. Its structure features a fluorine substitution at the C2 position and acetyl groups at the C1, C3, and C5 hydroxyls, stabilizing the furanose ring and enhancing reactivity for downstream coupling reactions . This compound serves as a key intermediate in producing fluorinated arabinofuranosyl nucleosides, such as those used in positron emission tomography (PET) imaging agents like [¹⁸F]-FFAU and [¹⁸F]-FMAU .
Properties
Molecular Formula |
C11H15FO7 |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |
InChI Key |
RUHDSMRRCLJPJM-YTWAJWBKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)F)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Fluorination of Protected Ribofuranose Precursors
A foundational approach involves deoxofluorination of ribofuranose derivatives. As detailed in US Patent 6,462,191, 1,3,5-tri-O-benzoyl-α-D-ribofuranose undergoes fluorination at C2 using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) in toluene at 90°C. This exothermic reaction replaces the C2 hydroxyl with fluorine via an SN2 mechanism, yielding 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose in 95% yield. The benzoyl groups prevent undesired side reactions and ensure regioselectivity.
Transprotection from Benzoyl to Acetyl Groups
Following fluorination, benzoyl groups are replaced with acetyl groups. This is achieved through base-catalyzed deprotection (e.g., sodium methoxide in methanol) followed by acetylation with acetic anhydride and sulfuric acid. For instance, treatment of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose with 10% NaOH in methanol removes benzoyl groups, and subsequent reaction with acetic anhydride at 60°C for 5 hours affords the triacetylated product in 85% yield.
Periodate Oxidation of Glucofuranose Intermediates
An alternative route starts with 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose. Fluorination with potassium fluoride in acetamide at 120°C replaces the tosyl group at C3 with fluorine, yielding 6-O-benzoyl-3-deoxy-3-fluoro-D-glucofuranose. Subsequent periodate oxidation cleaves the C4–C5 bond, and reductive amination closes the ring to form 5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose. Final acetylation with acetic anhydride completes the synthesis.
Chemoenzymatic Approaches for Stereocontrol
Enzymatic Phosphorylation and Glycosylation
A chemoenzymatic strategy leverages recombinant E. coli enzymes to synthesize 2-deoxy-2-fluoro-D-arabinose-1-phosphate (2FAra-1P). Ribokinase phosphorylates 2-deoxy-2-fluoro-D-arabinose at C5, followed by phosphopentomutase-mediated isomerization to 2FAra-1P. Purine nucleoside phosphorylase (PNP) then catalyzes the condensation of 2FAra-1P with 2-chloroadenine, yielding clofarabine precursors. While this method avoids harsh chemical conditions, it requires subsequent acetylation to obtain the triacetylated arabinofuranose.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Reaction Optimization
Fluorination Selectivity
The choice of fluorinating agent critically impacts efficiency. Deoxo-Fluor® outperforms DAST (diethylaminosulfur trifluoride) by reducing elimination byproducts, as its bis(2-methoxyethyl)amine moiety stabilizes the transition state. Computational studies confirm that electronic effects at C2 favor fluorine incorporation over competing pathways.
Acetylation Dynamics
Acetic anhydride in the presence of sulfuric acid achieves near-quantitative acetylation of primary and secondary hydroxyls. Kinetic studies reveal that the C1 hydroxyl reacts fastest due to its proximity to the anomeric center, followed by C3 and C5.
Chemical Reactions Analysis
Hydrolysis of Acetyl Groups
The acetyl groups at positions 1, 3, and 5 are susceptible to hydrolysis under acidic or basic conditions, enabling selective deprotection for downstream functionalization:
For example, ammonia-methanol treatment removes all acetyl and benzoyl groups in one step, as demonstrated in the synthesis of 2′-fluoro-2′-deoxyarabinofuranosyl nucleosides .
Glycosylation Reactions
The compound acts as a glycosyl donor in coupling reactions with nucleobases or other sugars, facilitated by Lewis acid catalysts:
Key Mechanistic Insights:
-
Activation: Lewis acids like SnCl₄ or Sn(OTf)₂ promote the departure of the C1 acetyl group, generating an oxocarbenium ion intermediate .
-
Stereoselectivity: The 2-fluoro substituent directs β-face attack due to its electron-withdrawing effect, favoring β-anomer formation in nucleoside synthesis .
Example Reaction:
Coupling with 5-X-uracil derivatives
| Catalyst | Conditions | Yield | Anomer Ratio (α:β) |
|---|---|---|---|
| Sn(OTf)₂ | 0°C, CH₃CN | 88% | 1:9 |
| Microwave (90°C) | 10 min, TMSOTf | 75% | 1:4 |
This reaction is pivotal for synthesizing fluorinated nucleosides like clofarabine, a chemotherapeutic agent .
Fluorine-Specific Reactivity
The 2-fluoro substituent enhances metabolic stability and influences reaction pathways:
-
Hydrogen Bonding: The fluorine atom participates in non-covalent interactions with enzymes, altering substrate specificity in biochemical assays .
-
Electronic Effects: Withdraws electron density from the anomeric center, accelerating glycosylation rates by 30% compared to non-fluorinated analogs .
Comparative Reaction Efficiency
| Reaction Type | Time | Yield | Catalyst |
|---|---|---|---|
| Glycosylation | 20 min | 88% | Sn(OTf)₂ |
| Microwave-Assisted Coupling | 10 min | 75% | TMSOTf |
| Deprotection | 2 hr | 95% | NH₃/MeOH |
Scientific Research Applications
Chemical Properties and Structure
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose has the molecular formula and a molecular weight of 278.23 g/mol . It is a modified sugar with fluorine at the 2-deoxy position and tri-O-acetyl groups at the 1, 3, and 5 positions .
Applications in Scientific Experiments
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose is used in scientific experiments for several reasons:
- Formulating Nucleoside Analogs: It serves as a building block for creating nucleoside analogs, which are essential in antiviral and anticancer drug development.
- Research in Pathogenic Studies: This compound is valuable in researching methods to combat pathogenic organisms.
- Study of 2-Deoxy-2-fluoro sugars: As a fluorinated sugar, it helps in understanding the properties and applications of similar compounds .
Current State of Research
The search results indicate that current research involving 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose is focused on its role in synthesizing nucleoside analogs and its potential in developing treatments for pathogenic diseases.
The available data is limited, with much of the information requiring direct inquiry for specifics such as boiling point, solubility, and detailed safety parameters . Further research and data are needed to expand the understanding and application of this compound.
Mechanism of Action
The mechanism of action of 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication and cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose
- Structural Differences : Replaces acetyl groups with benzoyl protecting groups (C26H21FO7 vs. C11H13FO7 for the acetylated form) .
- Synthesis and Stability : Benzoyl groups confer greater steric hindrance and lipophilicity, requiring harsher deprotection conditions (e.g., NH3/MeOH) compared to acetyl groups. The benzoylated derivative is commercially available (TCI America, ≥98% purity) and stored at +4°C, indicating higher stability .
- Applications : Primarily used in nucleoside synthesis, similar to the acetylated form, but preferred in reactions requiring slower hydrolysis kinetics .
1,3-Di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose
- Structural Features : Hybrid protecting group strategy (acetyl at C1/C3, benzoyl at C5) enables selective deprotection for regioselective glycosylation .
- Synthetic Utility: Developed as a versatile intermediate, synthesized from 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose in seven steps, with a 70% yield over three key steps .
1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose
- Key Differences : Lacks fluorine substitution but includes an additional acetyl group at C2. The absence of fluorine reduces metabolic stability but increases solubility in polar solvents .
- Applications : Used in glycosylation studies to probe steric effects of acetyl vs. fluoro substituents .
Octyl 2-deoxy-2-fluoro-3-O-benzoyl-α-D-arabinofuranoside (Compound 26)
- Structural Modifications : Features a benzoyl group at C3 and an octyl aglycon, enhancing membrane permeability for biological studies. Synthesized via regioselective benzoylation and deprotection .
- NMR Insights : The C2-fluorine induces a downfield shift of ~4.5 ppm for H2 in ¹H NMR, distinct from acetylated analogs (~4.2 ppm) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose is a modified sugar compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This compound serves as a precursor for various nucleoside analogs, which are crucial in antiviral and anticancer therapies. The incorporation of a fluorine atom into the sugar moiety enhances the stability and bioactivity of nucleosides derived from it.
- Molecular Formula : C11H15FO7
- CAS Number : 444586-86-1
- Molecular Weight : 276.24 g/mol
Synthesis
The synthesis of this compound can be achieved through various methods, including the use of "click" chemistry techniques. This method allows for efficient coupling reactions that are essential for creating complex nucleoside structures.
Antiviral Properties
This compound has been studied for its antiviral properties, particularly as a building block for nucleoside analogs that target viral replication mechanisms. For example:
- Nucleoside Analog Development : It is utilized in synthesizing compounds like 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine, which has shown cytotoxic effects against certain cancer cell lines by inhibiting DNA synthesis while leaving RNA and protein synthesis unaffected .
Cytotoxicity Studies
Research indicates that derivatives of this compound exhibit significant cytotoxicity:
- Cell Line Testing : In studies involving T-cell lines and other cancer cell lines (e.g., L1210), these compounds demonstrated a capacity to inhibit cell proliferation by interfering with DNA synthesis .
Case Study 1: Synthesis and Biological Evaluation
In a study published in PubMed, researchers synthesized 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine from this compound. The compound was evaluated for its stability against purine nucleoside phosphorylase cleavage and showed promising cytotoxic effects in vitro .
Case Study 2: Antisense Oligonucleotide Applications
Another research effort highlighted the use of modified nucleosides derived from this compound in antisense oligonucleotide therapies. These modifications enhance binding affinity to RNA targets while improving resistance to nuclease degradation .
Data Table: Biological Activity Overview
| Activity Type | Compound | Effect | Cell Line Tested |
|---|---|---|---|
| Antiviral | 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine | Cytotoxic; inhibits DNA synthesis | L1210 |
| Antisense Therapy | Modified nucleosides from 1,3,5-Tri-O-acetyl... | Enhanced RNA binding; nuclease resistance | Various RNA targets |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose, and how do protecting groups influence yield?
- Methodological Answer : The synthesis typically involves fluorination of a precursor sugar followed by selective acetylation. Reichman et al. (1975) demonstrated that fluorination via DAST (diethylaminosulfur trifluoride) under anhydrous conditions achieves high regioselectivity at the C2 position . Acetyl groups are preferred over benzoyl (e.g., 2,3,5-tri-O-benzoyl derivatives in ) due to their easier removal under mild basic conditions, minimizing side reactions. Purification via flash chromatography (hexane/EtOAc gradients) and characterization by H/C NMR (e.g., acetyl proton signals at δ 2.0–2.2 ppm) are critical .
Q. How can researchers validate the stereochemical purity of this compound?
- Methodological Answer : Use H NMR coupling constants (e.g., for α-configuration) and NOESY to confirm furanose ring conformation. Polarimetry ([α]) comparisons with literature values (e.g., +16.9° for acetylated arabinofuranose derivatives in ) are essential. For advanced validation, X-ray crystallography or chiral HPLC (e.g., using amylose-based columns) resolves enantiomeric impurities .
Q. What analytical techniques are optimal for assessing compound stability under storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring detect degradation products (e.g., deacetylated or hydrolyzed forms). Isotope dilution mass spectrometry (IDMS), as described by Rittenberg and Foster (1940), quantifies trace impurities using C-labeled internal standards .
Advanced Research Questions
Q. How do isotopic labeling (e.g., F) and fluorination position impact pharmacokinetic studies?
- Methodological Answer : Radiolabeling at C2 (e.g., [F]-FFAU in ) requires nucleophilic fluorination with KF/kryptofix under microwave irradiation. Positional effects on biodistribution can be studied via PET imaging in murine models, comparing uptake in target tissues (e.g., tumors) vs. background. Conti et al. (2002) noted that 2'-fluoro substitution enhances metabolic stability against phosphorylases .
Q. How to resolve contradictions in NMR data between synthetic batches?
- Methodological Answer : Batch inconsistencies often arise from residual solvents (e.g., DMSO-d in ) or rotameric equilibria. Variable-temperature NMR (VT-NMR) at 25–60°C collapses splitting caused by slow conformational exchange. For acetylation-related shifts, compare with tri-O-benzoyl analogs ( ) to identify misassigned peaks .
Q. What strategies mitigate side reactions during large-scale acetylation?
- Methodological Answer : Controlled acetyl chloride addition (0°C, pyridine catalyst) prevents exothermic runaway. For scale-up (>10 g), use flow chemistry with immobilized lipase (e.g., Candida antarctica) for regioselective acetylation, reducing byproduct formation. TLC monitoring (EtOAc/hexane, 1:3) ensures reaction completion .
Q. How does the compound’s stereochemistry influence its role in nucleoside analog synthesis?
- Methodological Answer : The α-configuration at C1 is critical for mimicking natural nucleosides. Enzymatic assays (e.g., with DNA polymerase β) compare incorporation rates of α vs. β anomers. Molecular docking simulations (AutoDock Vina) predict binding affinity to viral reverse transcriptases, as seen in arabinofuranosyluracil derivatives ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
